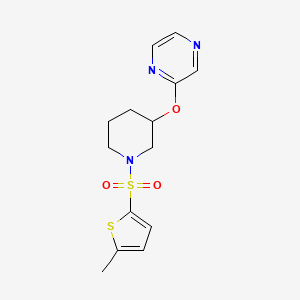
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N3O3S3, with a molecular weight of 395.5 g/mol. The structure includes a pyrazine core, a piperidine ring, and a sulfonyl group attached to a thiophene derivative. These structural features contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃S₃ |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1226433-63-1 |
| Chemical Structure | Chemical Structure |
Biological Activities
Research has indicated that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Compounds containing oxadiazole and pyrazole moieties have demonstrated significant antitumor effects by inhibiting key pathways involved in cancer cell proliferation. For instance, derivatives have shown effectiveness against BRAF(V600E) and EGFR mutations, which are critical in various cancers .
- Antimicrobial Properties : The presence of thiophene and sulfonamide functionalities enhances the compound's ability to combat bacterial infections. Studies have shown that related compounds exhibit broad-spectrum antimicrobial activity .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases .
The mechanisms through which This compound exerts its biological effects involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is essential for DNA replication in proliferating cells .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .
Case Studies
Several studies have explored the biological activity of pyrazine derivatives:
- Anticancer Studies : A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231. The combination with existing chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting potential for combination therapies in breast cancer treatment .
- Antimicrobial Testing : Research demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
属性
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-14(21-11)22(18,19)17-8-2-3-12(10-17)20-13-9-15-6-7-16-13/h4-7,9,12H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFQBTOPUROODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














